molecular formula C6H12O3 B14673861 Ethyl propan-2-yl carbonate CAS No. 35363-39-4

Ethyl propan-2-yl carbonate

Cat. No.: B14673861
CAS No.: 35363-39-4
M. Wt: 132.16 g/mol
InChI Key: AEHVMUMGWLAZNV-UHFFFAOYSA-N
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Description

This compound is characterized by its unique structure, which includes a carbonate group and a tetrahydrofuran ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl propan-2-yl carbonate typically involves the reaction of ethyl chloroformate with propan-2-ol in the presence of a base such as pyridine . The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods: On an industrial scale, this compound can be produced using continuous flow reactors, which allow for better control over reaction parameters and higher yields. The use of catalysts such as zinc chloride can enhance the reaction efficiency .

Chemical Reactions Analysis

Transesterification with Alcohols

Ethyl propan-2-yl carbonate reacts with alcohols (e.g., ethanol) in the presence of catalysts like potassium carbonate (K₂CO₃), leading to the formation of diethyl carbonate (EtOCO₂Et) and mixed carbonates such as propan-2-yl ethyl carbonate ((CH₃)₂CHOCO₂Et). The reaction proceeds through intermediates like ethyl methyl carbonate (EtOCO₂Me) and propan-2-yl methyl carbonate ((CH₃)₂CHOCO₂Me), which gradually convert to the final product .

Key Observations :

  • Reaction Kinetics : The propan-2-yl group ((CH₃)₂CHO–) acts as a moderate leaving group compared to bulkier alkoxides like tert-butoxide ((CH₃)₃CO–) .

  • Product Distribution : After 6 hours at 60°C with K₂CO₃, propan-2-yl methyl carbonate reacts with ethanol to yield 86% diethyl carbonate and 3% propan-2-yl ethyl carbonate .

  • Intermediate Formation : Unsaturated carbonates (e.g., ethyl methyl carbonate) form transiently before converting to diethyl carbonate .

Factors Influencing Reaction Outcomes

The reactivity of this compound is governed by:

  • Leaving Group Ability : Propan-2-yl ((CH₃)₂CHO–) is more reactive than tert-butoxide ((CH₃)₃CO–) but less reactive than methoxide (MeO–) or benzyl oxide (PhCH₂O–) .

  • Catalyst and Temperature : K₂CO₃ facilitates the reaction at elevated temperatures (60°C), accelerating transesterification .

  • Nucleophilic Strength : Primary alcohols (e.g., ethanol) react more readily than secondary or tertiary alcohols .

Leaving Group Reactivity Scale

A comparative scale of leaving groups for dialkyl carbonates, derived from experimental data, is as follows :

Leaving GroupReactivity Order
PhCH₂O– (Benzyl)Highest
MeO– (Methoxide)High
CH₃(CH₂)₂O– (Propyl)Moderate
(CH₃)₂CHO– (Isopropyl)Moderate
(CH₃)₃CO– (t-Butoxide)Lowest

Mechanistic Insights

The transesterification proceeds via a two-step process:

  • Initial Attack : The nucleophile (ethanol) attacks the carbonyl carbon of the carbonate, forming a tetrahedral intermediate.

  • Leaving Group Departure : The leaving group ((CH₃)₂CHO–) dissociates, releasing the corresponding alcohol and forming the mixed carbonate intermediate .

  • Final Conversion : The intermediate undergoes further transesterification to yield diethyl carbonate .

Comparative Reactivity

When competing with other carbonates (e.g., dioctyl carbonate), this compound reacts faster due to the moderate leaving group ability of (CH₃)₂CHO–. For example, dioctyl carbonate and dimethyl carbonate (DMC) react with ethanol to form ethyl methyl carbonate and octyl methyl carbonate intermediates, which subsequently convert to diethyl carbonate .

Scientific Research Applications

Ethyl propan-2-yl carbonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl propan-2-yl carbonate involves its interaction with nucleophiles, leading to the formation of various products. The carbonate group acts as an electrophile, making it susceptible to nucleophilic attack. This interaction can lead to the formation of esters, ethers, and other derivatives .

Comparison with Similar Compounds

Uniqueness: Ethyl propan-2-yl carbonate is unique due to its specific combination of ethyl and propan-2-yl groups, which imparts distinct chemical properties and reactivity compared to other carbonates .

Properties

IUPAC Name

ethyl propan-2-yl carbonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O3/c1-4-8-6(7)9-5(2)3/h5H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEHVMUMGWLAZNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)OC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60590896
Record name Ethyl propan-2-yl carbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60590896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35363-39-4
Record name Ethyl propan-2-yl carbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60590896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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